molecular formula C5H9N3O B6353098 (S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine;  95% CAS No. 1217650-21-9

(S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine; 95%

Cat. No. B6353098
CAS RN: 1217650-21-9
M. Wt: 127.14 g/mol
InChI Key: VZKFDBDBHDMKHK-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine, commonly known as S-1-Methyl-1,2,4-oxadiazol-5-yl-ethanamine or simply S-1-Methyl-oxadiazol-5-yl-ethanamine, is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 167.2 g/mol and a melting point of 113–115 °C. In its pure form, S-1-Methyl-oxadiazol-5-yl-ethanamine is available as a 95% purity powder.

Scientific Research Applications

Antitumor Activity

Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products have been synthesized and investigated for their antitumor activity. These compounds were designed to modify their lipophilicity to improve transport through cell wall barriers, with one compound exhibiting significant in vitro anti-cancer activity across a panel of 12 cell lines (Maftei et al., 2016).

Energetic Materials Synthesis

Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were synthesized for use as insensitive energetic materials. These compounds displayed moderate thermal stabilities and were found to be insensitive towards impact and friction, showing potential for safer energetic materials (Yu et al., 2017).

DNA Binding and Nuclease Activity

Cu(II) complexes of tridentate ligands, including derivatives of 1,2,4-oxadiazoles, were synthesized and characterized for their DNA binding propensity, nuclease activity, and cytotoxicity studies. These complexes demonstrated good DNA binding propensity and nuclease activity, indicating their potential for biomedical applications (Kumar et al., 2012).

Antimicrobial Activity

Synthesis and biological evaluation of derivatives containing 1,3,4-oxadiazoles have been conducted, highlighting their antimicrobial efficacy. Notably, some compounds showed strong activity against Staphylococcus aureus strains, suggesting their potential as antimicrobial agents (Oliveira et al., 2012).

Corrosion Inhibition

Derivatives of 1,3,4-oxadiazoles have been assessed for their corrosion inhibition ability towards mild steel in sulphuric acid. These studies provide insights into their physicochemical properties and theoretical studies, revealing that these compounds can form protective layers on metal surfaces, thus inhibiting corrosion (Ammal et al., 2018).

properties

IUPAC Name

(1S)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-3(6)5-7-4(2)8-9-5/h3H,6H2,1-2H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKFDBDBHDMKHK-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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